![molecular formula C11H12O4 B3428827 Methyl 3-(4-methoxyphenyl)-2-oxopropanoate CAS No. 69882-69-5](/img/structure/B3428827.png)
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate
Overview
Description
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate, also known as Methyl ferulic acid, is a chemical compound that belongs to the class of ferulic acid esters. It is widely used in the field of pharmaceuticals, cosmetics, and food industries due to its various biological activities.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate is not fully understood. However, it has been suggested that it exerts its biological activities through various mechanisms, including scavenging of free radicals, inhibition of inflammatory mediators, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate has been shown to have a protective effect on the liver, kidney, and cardiovascular system. It also has a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. It is also relatively stable under various conditions, making it suitable for use in different experimental settings. However, there are some limitations to its use. Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate has poor solubility in water, which can limit its bioavailability and efficacy in some experiments. It also has a low toxicity profile, which can make it difficult to determine the optimal dosage for use in animal studies.
Future Directions
There are several future directions for research on Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate may have a role in the prevention and treatment of cancer. Further studies are needed to investigate its efficacy and safety in these areas. Additionally, research on the pharmacokinetics and pharmacodynamics of Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate can help to optimize its use in various applications.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate has been extensively studied for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been shown to have a protective effect on the liver, kidney, and cardiovascular system. Due to its diverse biological activities, Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 3-(4-methoxyphenyl)-2-oxopropanoate has been used in the development of various drugs and nutraceuticals.
properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKAHHRRSJDIOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate | |
CAS RN |
22027-50-5, 69882-69-5 | |
Record name | Benzenepropanoic acid, 4-methoxy-beta-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022027505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 3-(4-methoxyphenyl)-2-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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